2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-chlorobenzoic acid
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Overview
Description
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-chlorobenzoic acid is a complex organic compound known for its unique structural properties It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amines
Mechanism of Action
Target of Action
The primary target of 2-(FMOC-AMINO)-5-CHLOROBENZOIC ACID is the amine group of amino acids and peptides . The compound, also known as Fmoc-2-amino-5-chlorobenzoic acid, is frequently used as a protecting group for amines . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .
Mode of Action
The Fmoc group acts as a protective group for amines during peptide synthesis . It is introduced to the amine group of the amino acid or peptide, forming a carbamate . This protects the amine group from unwanted reactions during the synthesis process. The Fmoc group is base-labile, meaning it can be removed under basic conditions . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The introduction and removal of the Fmoc group are key steps in the solid-phase peptide synthesis (SPPS) pathway . The Fmoc group allows for the selective addition of amino acids in a stepwise manner, building up the desired peptide sequence . Once the peptide synthesis is complete, the Fmoc group is removed, revealing the free amine group .
Pharmacokinetics
The fmoc group is known to improve the stability of amino acids and peptides during synthesis . The hydrophobicity and aromaticity of the Fmoc moiety can promote the association of building blocks, which may influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties .
Result of Action
The primary result of the action of 2-(FMOC-AMINO)-5-CHLOROBENZOIC ACID is the protection of the amine group during peptide synthesis . This allows for the selective addition of amino acids in a controlled manner, leading to the successful synthesis of the desired peptide sequence . The removal of the Fmoc group then reveals the free amine, ready for further reactions or for the final product .
Action Environment
The action of 2-(FMOC-AMINO)-5-CHLOROBENZOIC ACID is influenced by the pH of the environment . The Fmoc group is base-labile, meaning it can be removed under basic conditions . Therefore, the pH must be carefully controlled during the synthesis process to ensure the Fmoc group is only removed when desired . Other environmental factors, such as temperature and solvent, can also influence the efficacy and stability of the compound .
Biochemical Analysis
Biochemical Properties
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-chlorobenzoic acid plays a significant role in biochemical reactions, particularly in peptide synthesis. It is often used as a protecting group for amino acids, which helps in the selective formation of peptide bonds. The compound interacts with various enzymes and proteins involved in peptide synthesis, such as peptidyl transferases and aminoacyl-tRNA synthetases. These interactions are primarily based on the compound’s ability to form stable covalent bonds with the amino groups of amino acids, thereby preventing unwanted side reactions during peptide bond formation .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of various signaling molecules, such as kinases and phosphatases, which play crucial roles in cell signaling pathways. Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes. These effects on cellular metabolism and gene expression highlight the compound’s potential as a tool for studying cellular processes and developing therapeutic strategies .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its effectiveness in biochemical experiments. The compound is generally stable under standard laboratory conditions, but it can undergo degradation over time, especially when exposed to light and moisture. Long-term studies have shown that the compound can have sustained effects on cellular function, with some effects becoming more pronounced over extended periods. These temporal effects highlight the importance of proper storage and handling of the compound to maintain its stability and efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, the compound can exhibit toxic effects, such as hepatotoxicity and nephrotoxicity. These dosage-dependent effects underscore the importance of careful dosage optimization in experimental settings to achieve the desired outcomes while minimizing potential adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its role in peptide synthesis. The compound interacts with enzymes such as peptidyl transferases and aminoacyl-tRNA synthetases, which are essential for the formation of peptide bonds. Additionally, the compound can affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels. These interactions highlight the compound’s potential as a tool for studying metabolic pathways and developing therapeutic strategies .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its chemical properties and interactions with transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion and active transport mechanisms. Once inside the cell, it can interact with binding proteins that facilitate its distribution to specific cellular compartments. These transport and distribution mechanisms are crucial for the compound’s effectiveness in biochemical experiments and therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. The compound can be localized to specific cellular compartments, such as the cytoplasm, nucleus, and mitochondria, depending on its interactions with targeting signals and post-translational modifications. These localization patterns can affect the compound’s ability to modulate specific biochemical pathways and cellular processes. Understanding the subcellular localization of the compound is essential for optimizing its use in biochemical research and therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-chlorobenzoic acid typically involves multiple steps, starting with the protection of the amine group using the Fmoc group. This is followed by the introduction of the chlorobenzoic acid moiety through various coupling reactions. Common reagents used in these reactions include Fmoc chloride, base catalysts like triethylamine, and solvents such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the repetitive steps of deprotection and coupling, ensuring high yields and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-chlorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the chlorobenzoic acid moiety.
Substitution: The chlorine atom in the chlorobenzoic acid can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions to substitute the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can yield a variety of derivatives with different functional groups.
Scientific Research Applications
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-chlorobenzoic acid has several applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: The compound can be used to study protein interactions and enzyme mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Asp(OAll)-OH: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-allyl-Gly-OH: Similar in structure but with an allyl group instead of a chlorobenzoic acid moiety.
Fmoc-Lys(Boc)-OH: Contains a Boc-protected lysine residue.
Uniqueness
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-chlorobenzoic acid is unique due to the presence of the chlorobenzoic acid moiety, which adds to its reactivity and versatility in chemical synthesis. This makes it particularly useful in applications where additional functionalization is required.
Properties
IUPAC Name |
5-chloro-2-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClNO4/c23-13-9-10-20(18(11-13)21(25)26)24-22(27)28-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-11,19H,12H2,(H,24,27)(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUMTWJMHBPBQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=C(C=C4)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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